2-Bromophenyl trifluoroacetate physical properties and solubility profile
2-Bromophenyl trifluoroacetate physical properties and solubility profile
An In-depth Technical Guide to 2-Bromophenyl trifluoroacetate: Physical Properties and Solubility Profile
Statement of Technical Assessment
This document provides a detailed technical overview of 2-Bromophenyl trifluoroacetate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. As a reactive intermediate, understanding its physical properties and solubility is paramount for its effective use in experimental design, reaction optimization, and formulation development. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for handling and utilizing this compound.
Chemical Identity and Core Properties
2-Bromophenyl trifluoroacetate is structurally defined by a phenyl ring substituted with both a bromine atom and a trifluoroacetate ester group at the ortho position. The presence of the electron-withdrawing trifluoroacetate group and the bulky bromine atom dictates its chemical reactivity and physical characteristics.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 36613-46-4 | |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Appearance | Data not explicitly available; likely a colorless to light yellow liquid or low-melting solid, typical for similar small aromatic esters. | Inferred |
| SMILES | O=C(C(F)(F)F)Oc1ccccc1Br | |
Solubility Profile and Dissolution Kinetics
The solubility of a compound is a critical parameter for its application in synthesis and biological assays. The molecular structure of 2-Bromophenyl trifluoroacetate—featuring a lipophilic bromophenyl ring and a highly fluorinated, polar ester group—suggests a nuanced solubility profile. It is anticipated to be miscible with a range of common organic solvents but have limited solubility in aqueous media.
The trifluoroacetate moiety is a leaving group in nucleophilic substitution reactions and the ester itself can be prone to hydrolysis, especially under basic or strongly acidic conditions.[1] Therefore, solubility testing should be conducted using neutral, aprotic solvents where possible to ensure chemical stability during analysis.
Table 2: Predicted and Observed Solubility
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Field Insights |
|---|---|---|---|
| Halogenated | Dichloromethane (DCM) | Soluble | The compound's structure is well-matched with the polarity of DCM, making it an excellent choice for reactions and purification.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Ethers are effective solvents for moderately polar organic compounds. THF is often used in reactions involving similar reagents. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Similar ester functionality promotes miscibility. EtOAc is a common solvent for extraction and chromatography of such molecules.[2] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These solvents can solvate both the polar ester and the aromatic ring, though reactivity with DMF should be monitored at elevated temperatures. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | The compound is likely soluble, but the potential for transesterification with the alcohol solvent exists, particularly with catalytic acid or base.[2] |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | Solubility is expected to be lower in nonpolar alkanes like hexane but higher in aromatic solvents like toluene due to π-stacking interactions. |
| Aqueous | Water | Sparingly soluble / Insoluble | The large, hydrophobic bromophenyl group and the lack of hydrogen bond-donating sites suggest very low water solubility.[3] |
Experimental Workflow for Solubility Determination
Trustworthiness in experimental science requires that literature data be verified in-house under specific laboratory conditions. A self-validating protocol is essential for confirming the solubility of 2-Bromophenyl trifluoroacetate in a desired solvent system or formulation vehicle.
Protocol: Self-Validating Solubility Assessment
This protocol is designed to provide a reliable, quantitative measure of solubility and should be performed in a controlled environment, such as a chemical fume hood.
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Preparation : Accurately weigh 10-20 mg of 2-Bromophenyl trifluoroacetate into a tared 4 mL glass vial equipped with a small magnetic stir bar.
-
Solvent Addition (Initial) : Add a small, precise volume of the test solvent (e.g., 200 µL) to the vial using a calibrated micropipette.
-
Agitation : Cap the vial and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for 15-20 minutes. Sonication can be used to break up any aggregates.
-
Observation : Visually inspect the solution against a dark background for any undissolved solid particles.
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Iterative Titration : If solid remains, add another precise aliquot (e.g., 100 µL) of the solvent. Record the total volume added.
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Equilibration and Endpoint : Repeat steps 3-5 until complete dissolution is observed. Allow the solution to stand for an additional 30 minutes to ensure it remains stable and no precipitation occurs.
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Calculation : The solubility is calculated as the final weight of the compound divided by the total volume of solvent required for complete dissolution (e.g., mg/mL).
Handling, Storage, and Safety Considerations
As a Senior Application Scientist, my primary directive is to ensure that protocols are not only effective but also safe. 2-Bromophenyl trifluoroacetate, as a halogenated and reactive ester, requires specific handling procedures.
-
Personal Protective Equipment (PPE) : Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile, standard BS EN 374:2003).
-
Toxicology : While specific data is limited, related compounds are known to be irritants.[4][5] Avoid inhalation, which may cause respiratory tract irritation, and contact with skin and eyes.[4] It should be treated as a potential lachrymator.[6]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To prevent degradation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. The C-Br bond can be sensitive to light, so storage in an amber vial is a prudent measure.[2]
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Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and moisture, which can lead to decomposition or hydrolysis.[7]
Inferred Reactivity and Applications in Drug Development
The trifluoroacetate group is an excellent leaving group, making 2-Bromophenyl trifluoroacetate a useful reagent for the trifluoroacetylation of nucleophiles such as amines and alcohols.[8] In drug development, the introduction of a trifluoromethyl group is a key strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[9][10] This compound could serve as a precursor in multi-step syntheses where the bromine atom can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck) and the ester can be hydrolyzed to the corresponding phenol.
The combination of a reactive ester and a functionalizable halide on an aromatic scaffold makes 2-Bromophenyl trifluoroacetate a versatile building block for constructing complex molecular architectures in medicinal chemistry.
References
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Appchem. (n.d.). 2-Bromophenyl trifluoroacetate | 36613-46-4. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
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Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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